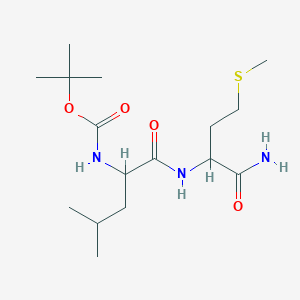
Agaroheptaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agaroheptaose is a type of agarooligosaccharide, which is derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of repeating units of D-galactose and 3,6-anhydro-L-galactose linked by alternating β-1,4 and α-1,3 glycosidic bonds . This compound specifically consists of seven such repeating units, making it a heptasaccharide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Agaroheptaose can be synthesized through the enzymatic hydrolysis of agarose. The process involves the use of β-agarases, which cleave the β-1,4 glycosidic bonds in agarose to produce agarooligosaccharides of varying lengths . The reaction conditions typically involve maintaining an optimal pH and temperature for the enzyme activity, which can vary depending on the specific β-agarase used.
Industrial Production Methods
In an industrial setting, the production of this compound involves the liquefaction of agarose using citric acid, followed by enzymatic hydrolysis with β-agarase . This method ensures high purity and yield of this compound. The process can be scaled up by optimizing the enzyme concentration, reaction time, and temperature to maximize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Agaroheptaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The most common reaction is enzymatic hydrolysis, where specific enzymes like β-agarases and α-neoagarobiose hydrolases break down the glycosidic bonds .
Common Reagents and Conditions
Hydrolysis: Enzymes such as β-agarase and α-neoagarobiose hydrolase are used under optimal pH and temperature conditions.
Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents under controlled conditions.
Major Products
The major products formed from the hydrolysis of this compound include smaller agarooligosaccharides such as agarotriose and agaropentaose .
Wissenschaftliche Forschungsanwendungen
Agaroheptaose has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of agaroheptaose involves its enzymatic breakdown by specific agarolytic enzymes. For instance, β-agarase cleaves the β-1,4 glycosidic bonds, converting this compound into smaller oligosaccharides . These smaller oligosaccharides can then be further hydrolyzed by other enzymes, such as α-neoagarobiose hydrolase, to release monomeric sugars like D-galactose and 3,6-anhydro-L-galactose .
Vergleich Mit ähnlichen Verbindungen
Agaroheptaose is part of a family of agarooligosaccharides, which also includes agarotriose, agaropentaose, and agarononaose . Compared to these similar compounds, this compound has a unique structure with seven repeating units, which can influence its enzymatic degradation and physiological activities. For example, while agarotriose and agaropentaose are also products of agarose hydrolysis, this compound has distinct properties that make it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C42H66O33 |
|---|---|
Molekulargewicht |
1099.0 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C42H66O33/c43-1-8-15(47)19(51)20(52)37(64-8)70-27-12-5-60-33(27)25(57)41(68-12)74-31-17(49)10(3-45)66-39(22(31)54)72-29-14-7-62-35(29)26(58)42(69-14)75-32-18(50)11(4-46)65-38(23(32)55)71-28-13-6-61-34(28)24(56)40(67-13)73-30-16(48)9(2-44)63-36(59)21(30)53/h8-59H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,24+,25+,26+,27-,28-,29-,30+,31+,32+,33+,34+,35+,36-,37+,38+,39+,40+,41+,42+/m1/s1 |
InChI-Schlüssel |
FDJBFZNASCYAIJ-MGMSNSSYSA-N |
Isomerische SMILES |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O)CO)O)O)CO)O)O)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)O)CO)O)O)CO)O)O)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


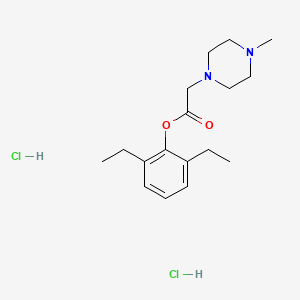
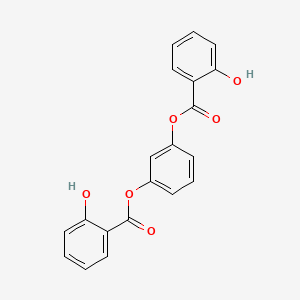
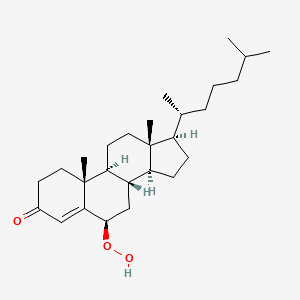
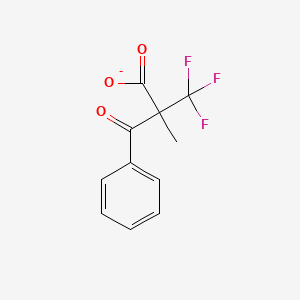
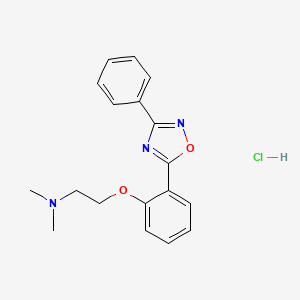
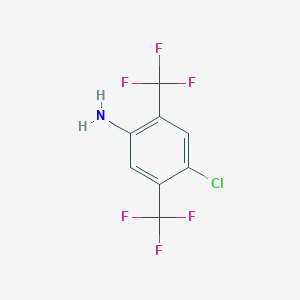
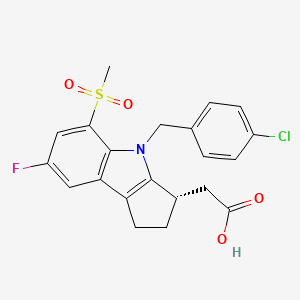

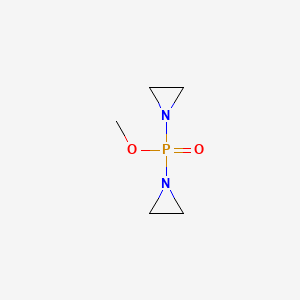
![(2E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B14751499.png)
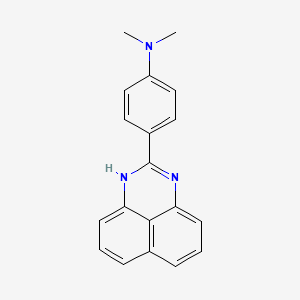
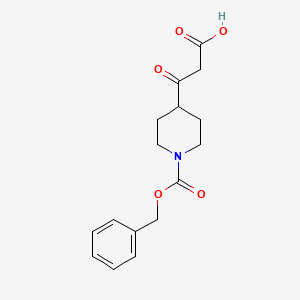
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)
